molecular formula C11H19NO4 B1270731 (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester CAS No. 313706-15-9

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester

Cat. No. B1270731
M. Wt: 229.27 g/mol
InChI Key: LIWFYAVKYUQMRE-QMMMGPOBSA-N
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Description

"(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester" is a chemical compound of interest in synthetic organic chemistry, serving as a building block in the synthesis of various heterocyclic compounds. Its significance lies in its stereochemistry and protective Boc group, which makes it versatile for further chemical transformations.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multi-step processes starting from readily available precursors. For example, a study describes the stereoselective synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, starting from the methyl ester of BOC-protected (S)-proline, through electrochemical oxidation and SN2-substitution (Sunilkumar et al., 2003). Although not directly mentioning "(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester," this approach highlights methods that could be adapted for its synthesis.

Molecular Structure Analysis

Molecular structure determination of similar compounds involves spectroscopic methods such as NMR, IR, and X-ray crystallography. The crystal structure and computational study of related compounds offer insights into the stereochemistry and electronic properties, aiding in understanding the molecular structure of "(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester" (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in various chemical reactions, including heterocyclization-alkoxycarbonylation, showcasing their reactivity and potential for functionalization. These reactions allow for the synthesis of functionalized pyrrole derivatives, demonstrating the chemical versatility of pyrrolidine-based compounds (Gabriele et al., 2012).

Scientific Research Applications

Enantiopure Synthesis of Stereoisomers

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is used in the stereodivergent synthesis of disubstituted pyrrolidines. This method has been applied to create enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters, crucial for the synthesis of various stereoisomers of carbapenam-3-carboxylic acid methyl esters (Avenoza et al., 2003).

Synthesis of Functionalized Pyrroles

The compound plays a significant role in the synthesis of functionalized pyrroles. A method based on Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols has been developed, which is instrumental in obtaining Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters (Gabriele et al., 2012).

Marine Natural Product Synthesis

It serves as a starting material in the synthesis of marine natural products, such as (2S,5S)-pyrrolidine-2,5-dicarboxylic acid. A five-step synthesis process starting from this compound has been described, demonstrating its utility in natural product synthesis (Sunilkumar et al., 2003).

Safety And Hazards

While specific safety data for “(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester” is not available, general precautions for handling esters include avoiding inhalation of vapors/aerosols or dusts, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Research on esters, including “(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester”, continues to evolve. Recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions, have been highlighted . The applicability of each method in industry is a special focus .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFYAVKYUQMRE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363865
Record name 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester

CAS RN

313706-15-9
Record name 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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